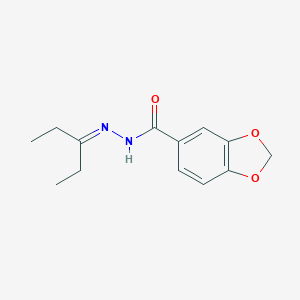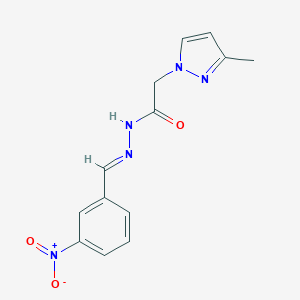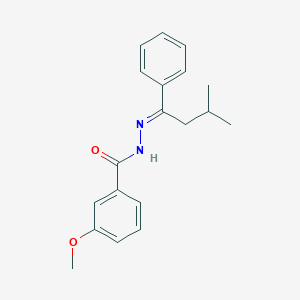![molecular formula C18H24Br2N2O2 B449891 2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449891.png)
2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, a butoxyphenyl group, and dibromo substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a butoxybenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Addition of Dibromo Substituents: The dibromo substituents are typically added through a bromination reaction, using bromine or a bromine-containing reagent.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with a suitable carboxylic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: This compound has a similar dibromo structure but lacks the cyclopropane ring and butoxyphenyl group.
Ethane, 1,2-dibromo-: A simpler dibromo compound without the additional functional groups.
Uniqueness
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, butoxyphenyl group, and dibromo substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H24Br2N2O2 |
|---|---|
Peso molecular |
460.2g/mol |
Nombre IUPAC |
2,2-dibromo-N-[(E)-1-(4-butoxyphenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H24Br2N2O2/c1-4-6-11-24-14-9-7-13(8-10-14)15(5-2)21-22-16(23)17(3)12-18(17,19)20/h7-10H,4-6,11-12H2,1-3H3,(H,22,23)/b21-15+ |
Clave InChI |
ZDNGYEJDQVMURK-RCCKNPSSSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/CC |
SMILES |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-methoxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B449808.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-furohydrazide](/img/structure/B449810.png)


![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)
![N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449816.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanohydrazide](/img/structure/B449818.png)


![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2-(1-naphthyl)acetohydrazide](/img/structure/B449824.png)
![N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449828.png)
![2-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B449830.png)
![4-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B449833.png)
